4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N9OS and its molecular weight is 449.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain. This enzyme plays a crucial role in memory and cognition functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain. The compound exhibits both competitive and non-competitive inhibition against AChE . This means it can bind to the active site of the enzyme (competitive inhibition) and to other sites (non-competitive inhibition), preventing the enzyme from functioning properly .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the brain. This affects the cholinergic neurotransmission pathway, which plays a significant role in learning and memory . By increasing acetylcholine levels, the compound enhances cognition functions .
Result of Action
The increase in acetylcholine levels due to AChE inhibition can lead to improved memory and cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Properties
IUPAC Name |
4-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N9OS/c1-15-18(32-27-26-15)21(31)22-7-8-30-20-17(13-25-30)19(23-14-24-20)29-11-9-28(10-12-29)16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,22,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWWUBYLQYXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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